2-Amino-2-methyl-indan-1-one
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H11NO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6,11H2,1H3 |
InChI Key |
HTWHLAQQUBJQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Amino-2-methyl-indan-1-one with key analogs, focusing on molecular features, pharmacological profiles, and toxicity data.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | Not reported | C₁₀H₁₁NO | 161.20 | 2-amino, 2-methyl, 1-ketone | Ketone at position 1; methyl at position 2 |
| 2-Aminoindane (2-AI) | 2979-32-4 | C₉H₁₁N | 133.19 | 2-amino | Fully saturated indane ring; no ketone |
| 5-Iodo-2-aminoindan (5-IAI) | 140074-50-6 | C₉H₁₀IN | 247.09 | 2-amino, 5-iodo | Iodo substituent enhances lipophilicity |
| 5-Aminoindan-1-one | 3470-54-0 | C₉H₉NO | 147.18 | 1-ketone, 5-amino | Amino at position 5; lacks methyl group |
| 5-Methoxy-6-methyl-2-aminoindan | Not reported | C₁₁H₁₅NO | 177.24 | 2-amino, 5-methoxy, 6-methyl | Methoxy and methyl enhance steric bulk |
Key Observations :
- The methyl group at position 2 may enhance metabolic stability by sterically hindering enzymatic degradation, a feature absent in 5-Aminoindan-1-one .
Pharmacological and Toxicological Profiles
Critical Findings :
- 5-IAI demonstrates a favorable safety profile compared to MDMA due to the absence of neurotoxic metabolites, attributed to its iodine substituent .
- 5-Methoxy-6-methyl-2-aminoindan exhibits hallucinogenic properties linked to its methoxy group, a feature absent in this compound .
Preparation Methods
Acid-Catalyzed Intramolecular Cyclization
The cyclization of substituted 3-arylpropionic acids represents a foundational approach for constructing the indanone core. For example, Price and Lewis demonstrated that hydrocinnamic acid (1 ) cyclizes to unsubstituted 1-indanone (2 ) using 20% sulfuric acid at 140°C, albeit in modest yields (27%). Modern adaptations employ stronger Lewis acids like Tb(OTf)₃, which facilitate cyclization of 3-arylpropionic acids (4 ) to substituted 1-indanones (5 ) at 250°C with yields up to 74%. For 2-methyl substitution, 3-(2-methylphenyl)propionic acid could undergo analogous cyclization, though steric effects may necessitate optimized conditions.
Table 1: Cyclization of 3-Arylpropionic Acids to 1-Indanones
Friedel-Crafts Acylation of Acyl Chlorides
Transition Metal-Catalyzed Carbonylative Cyclization
Palladium-Mediated Reductive Cyclization
Negishi et al. reported the carbonylative cyclization of carboxylic acid esters (42 ) using Pd catalysts under CO atmosphere, achieving 88–92% yields. Adapting this protocol, methyl 3-(2-methylphenyl)propionate could cyclize to 2-methyl-1-indanone, followed by nitration and reduction to install the amino group. PtO₂-catalyzed hydrogenation, as demonstrated in the synthesis of dilemmaone B, offers a parallel pathway for reductive amination.
Table 2: Transition Metal-Catalyzed Syntheses
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-arylpropionate | Pd(acac)₂ | CO, Et₃N, MeCN | 90 | |
| 2-Nitrostyrene derivative | PtO₂ | H₂ (2.7 atm), EtOH | 48 |
Introduction of the Amino Group
Nitration-Reduction Sequence
The synthesis of 6-amino-5-methylindan-1-one (28 ) from 5-methylindan-1-one (27 ) involves nitration using 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone (34 ), followed by catalytic hydrogenation. For 2-amino-2-methyl-indan-1-one, a similar strategy could be employed: nitration at the 2-position of 2-methylindan-1-one, followed by reduction with Pd/C or PtO₂ under H₂.
Direct Amination Strategies
Patent WO2003076387A2 describes the protection of 2-aminoindan derivatives using Boc groups, enabling subsequent alkylation and deprotection. Applying this methodology, 2-methylindan-1-one could undergo amination via a Schiff base intermediate, followed by hydrolysis to yield the target compound.
Industrial-Scale Considerations
Continuous Flow Reactors
The patent literature highlights the use of continuous flow reactors for large-scale production, minimizing side reactions and improving yield. Solvent systems such as THF/water mixtures or ethanol are preferred for their compatibility with acid catalysts and ease of purification.
Purification Techniques
Crystallization from ethanol/water mixtures or chromatography on silica gel ensures high purity (>98%), as evidenced by the isolation of dilemmaone B. For this compound, recrystallization in hexane/ethyl acetate mixtures may optimize recovery.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Acid-catalyzed cyclization | Low-cost catalysts | Moderate yields, high temperatures | Moderate |
| Pd-catalyzed cyclization | High yields, mild conditions | CO handling requirements | High |
| Nitration-reduction | Regioselective amination | Multiple steps, byproduct formation | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-2-methyl-indan-1-one in laboratory settings?
- Methodology : A two-step approach is common:
Friedel-Crafts acylation : React indane with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 2-methyl-indan-1-one.
Amination : Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution with ammonia under high pressure.
Note: Purification via recrystallization (e.g., ethanol/water mixtures) is critical due to potential byproducts like regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm the indan backbone and methyl/amino substituents. Look for characteristic shifts (e.g., NH₂ ~3–5 ppm, carbonyl C=O ~200–220 ppm).
- IR : Stretching frequencies for C=O (~1680–1750 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹).
- X-ray crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding or steric effects .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Protocol :
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min increments.
- pH stability : Monitor degradation via HPLC in buffers (pH 3–11) over 24–72 hours.
- Light sensitivity : Expose to UV (254 nm) and track decomposition by UV-Vis spectroscopy.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Approach :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to validate bond lengths/angles.
- High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to reduce ambiguity in electron density maps.
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
- Workflow :
DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
MD simulations : Model solvation effects (e.g., in DMSO or water) to predict reaction pathways.
Docking studies : If bioactive, simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
Q. What experimental designs mitigate challenges in regioselective functionalization of the indan core?
- Solutions :
- Directed ortho-metalation : Use a directing group (e.g., Bpin) to control substitution sites.
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products (e.g., 100°C, 30 min, sealed vessel).
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?
- Troubleshooting :
- Solvent effects : Recalculate DFT shifts with implicit solvent models (e.g., PCM for DMSO).
- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., NH₂ rotation).
- Impurity identification : Perform LC-MS to rule out contaminants (e.g., oxidation byproducts) .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Crystallographic refinement | |
| DFT/B3LYP | Electronic property prediction | |
| ReactIR | Reaction monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
